molecular formula C18H16O B11951512 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone CAS No. 6004-64-4

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone

Cat. No.: B11951512
CAS No.: 6004-64-4
M. Wt: 248.3 g/mol
InChI Key: IOLWBDDQDKVRIE-UHFFFAOYSA-N
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Description

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is an organic compound with the molecular formula C16H14O It is a derivative of anthracene, where the anthracene core is modified by the addition of an ethanone group at the 11th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone typically involves the Diels-Alder reaction, where anthracene reacts with an appropriate dienophile to form the ethanoanthracene structure. The ethanone group is then introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the anthracene core.

Scientific Research Applications

1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacetyl
  • 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile

Comparison: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with different functional groups (e.g., carboxylic acids, acetyl groups, or nitriles) exhibit varied reactivity and applications in different fields.

Properties

CAS No.

6004-64-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanone

InChI

InChI=1S/C18H16O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,16-18H,10H2,1H3

InChI Key

IOLWBDDQDKVRIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24

Origin of Product

United States

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